2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a fluorinated phenyl group and a tetrahydroisoindole core
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, including those involved in cell membrane penetrability and glycerophosphotransferase activity .
Pharmacokinetics
It is known that similar compounds have moderate bioavailability .
Result of Action
Similar compounds have been shown to exhibit inhibitory activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoplastic action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-hydroxyacetophenone, which is then subjected to a series of reactions to introduce the isoindole moiety. The key steps include:
Fluorination: Introduction of the fluorine atom into the phenyl ring.
Cyclization: Formation of the isoindole ring through intramolecular reactions.
Hydroxylation: Introduction of the hydroxyl group at the para position relative to the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysis and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-hydroxyacetophenone: A precursor in the synthesis of the target compound.
4-(2-fluoro-4-hydroxyphenyl)-1,2,3-thiadiazole: A structurally related compound with similar biological activity.
2,5-bis(4-fluorobenzoyl)furan: Another fluorinated compound used in similar applications.
Uniqueness
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a fluorinated phenyl group and a tetrahydroisoindole core. This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-7-8(17)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,17H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOQYMDRUMLHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146112 | |
Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-84-7 | |
Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68285-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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